N,N,N',N'-Tetrabenzylethylenediamine
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Overview
Description
“N,N,N’,N’-Tetrabenzylethylenediamine” is a flexible organic molecule . It is used as a first sphere ligand in outer sphere adducts .
Synthesis Analysis
The synthesis of “N,N,N’,N’-Tetrabenzylethylenediamine” involves single crystal X-ray diffraction (SC-XRD) and DFT calculations . Slow crystallization of the molecule in the solution-state yields two polymorphs (Lα-phase and Lβ-phase) with Z′ = 0.5 . Fast crystallization by rapid cooling from solution and directly from melt allows a third, less stable polymorph with Z′ = 2 (Lγ-phase) .Molecular Structure Analysis
The molecular structure of “N,N,N’,N’-Tetrabenzylethylenediamine” has been studied using quantum mechanical (QM) calculations specific for the solid state . The experimental X-ray structures were compared against the optimized structures from DFT . It was found that Lβ-phase is the most stable and Lγ-phase is the least stable phase .Scientific Research Applications
Complexation and Catalysis : N,N,N',N'-Tetrabenzylethylenediamine (TBEn) is utilized in the formation of metal complexes, particularly with copper(II). These complexes are investigated for their structure and properties using various spectroscopic methods and have potential applications in catalysis. Notably, TBEn has been found to undergo degradation in the presence of copper(II) halides, leading to unexpected decomposition products (Patel, Shirali, & Goldberg, 1975).
Chelating Agents and Ligand Synthesis : this compound derivatives are synthesized as bifunctional Schiff-base ligands. These ligands are characterized by spectroscopic methods and have been explored for complexation trials with technetium-99m, demonstrating their potential as chelating agents in various applications (Mishra et al., 2003).
Copper-Catalyzed Cross-Coupling Reactions : This compound acts as an efficient bidentate ligand in copper-catalyzed formation of C-N bonds, demonstrating its use in facilitating copper-catalyzed cross-coupling reactions of aryl iodides with amides (Hosseinzadeh, Golchoubian, & Masoudi, 2008).
Iron Chelation : TBEn derivatives have been studied for their ability to chelate iron, especially in the context of protecting cells against iron-catalyzed oxidative damage. These studies involve characterizing ferric iron complexes of TBEn derivatives in aqueous solutions, providing insights into their potential biological applications (Serratrice, Galey, Aman, & Dumats, 2001).
Vanadium(IV) Complex Synthesis : A study reported the synthesis of a non-oxo vanadium(IV) complex from TBEn, providing valuable information on its structural and electrochemical properties. This research opens avenues for exploring such complexes in various scientific fields (Neves et al., 1992).
Ion Sensing Technologies : TBEn derivatives have been used in the synthesis of nickel chelates, which are then applied in creating polyvinyl chloride-based membrane sensors. These sensors demonstrate selective sensitivity to Nickel(II) ions, showing the compound's potential in environmental and biological sensing applications (Jain, Gupta, Ganeshpure, & Raisoni, 2005).
Future Directions
Properties
IUPAC Name |
N,N,N',N'-tetrabenzylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N2/c1-5-13-27(14-6-1)23-31(24-28-15-7-2-8-16-28)21-22-32(25-29-17-9-3-10-18-29)26-30-19-11-4-12-20-30/h1-20H,21-26H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEOVMYVAKUPUBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCN(CC2=CC=CC=C2)CC3=CC=CC=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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